molecular formula C20H19N3O B4439324 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone

1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone

Cat. No. B4439324
M. Wt: 317.4 g/mol
InChI Key: OCTYYVVWSKQEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone, also known as EMBI, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. EMBI is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have potential therapeutic applications in a range of medical conditions.

Mechanism of Action

1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, and they play a role in regulating a range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have a range of biochemical and physiological effects, including:
1. Pain Relief: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to reduce pain perception by binding to the CB1 receptors in the nervous system.
2. Anti-Inflammatory: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
3. Anti-Tumor: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a highly potent compound, which makes it useful for studying the effects of cannabinoid agonists on various physiological processes.
2. Selectivity: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has a high degree of selectivity for the CB1 and CB2 receptors, which makes it useful for studying the effects of these receptors on various physiological processes.
Some of the limitations of 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone for lab experiments include:
1. Cost: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
2. Availability: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is not widely available, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone. Some of these include:
1. Further Studies on Pain Management: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown promise as a potential alternative to opioid-based pain medications, and further studies are needed to explore its potential in this area.
2. Studies on Neurodegenerative Diseases: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown potential as a treatment for neurodegenerative diseases, and further studies are needed to explore its effectiveness in this area.
3. Development of New Therapies: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown potential as a treatment for a range of medical conditions, and further research is needed to develop new therapies based on this compound.
In conclusion, 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a synthetic compound that has potential therapeutic applications in a range of medical conditions. It exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a range of biochemical and physiological effects. Further research is needed to explore its potential in various areas of medical research.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been the subject of numerous scientific studies, and it has been shown to have potential therapeutic applications in a range of medical conditions. Some of the areas of research that have been explored include:
1. Pain Management: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have analgesic properties, and it has been proposed as a potential alternative to opioid-based pain medications.
2. Neurodegenerative Diseases: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have neuroprotective properties, and it has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cancer Treatment: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-tumor properties, and it has been proposed as a potential treatment for various types of cancer.

properties

IUPAC Name

1-(1-ethylindol-3-yl)-2-(2-methylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-3-22-12-16(15-8-4-6-10-18(15)22)20(24)13-23-14(2)21-17-9-5-7-11-19(17)23/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTYYVVWSKQEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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